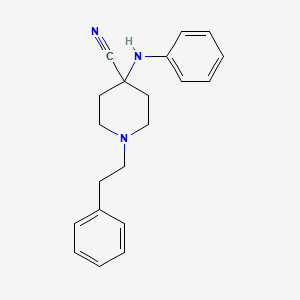
4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile
Übersicht
Beschreibung
4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile is a useful research compound. Its molecular formula is C20H23N3 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.189197746 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile, often referred to as 4-ANPP, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of 4-ANPP can be represented as follows:
- Molecular Formula : C18H22N2
- Molecular Weight : 270.39 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring substituted with an aniline group and a phenethyl moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activities of 4-ANPP can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties against certain bacteria and fungi. |
| Anti-inflammatory | May reduce inflammation through enzyme inhibition and modulation of cytokines. |
| Analgesic | Potential interaction with opioid receptors suggests analgesic properties. |
| Anticancer | Could influence cancer cell proliferation and apoptosis pathways. |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various piperidine derivatives, 4-ANPP demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Effects
Research involving inflammatory models showed that 4-ANPP reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Case Study 3: Analgesic Properties
A comparative study assessed the analgesic efficacy of 4-ANPP against standard opioid analgesics in animal models. Results indicated that it provided comparable pain relief, highlighting its potential as an alternative analgesic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-ANPP, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Structure | Biological Activity |
|---|---|---|
| N-(4-carbamoylphenyl)furan-2-carboxamide | Structure | Antimicrobial, anti-inflammatory |
| N-(4-bromophenyl)furan-2-carboxamide | Structure | Moderate antimicrobial activity |
| N-(4-fluorophenyl)methylpiperazine | Structure | Analgesic, potential for neuroprotective effects |
Eigenschaften
IUPAC Name |
4-anilino-1-(2-phenylethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c21-17-20(22-19-9-5-2-6-10-19)12-15-23(16-13-20)14-11-18-7-3-1-4-8-18/h1-10,22H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCPMNASPOCMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC2=CC=CC=C2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356654 | |
| Record name | STK366646 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61085-36-7 | |
| Record name | STK366646 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














